molecular formula C5H4F2IN B15089552 2-(Difluoromethyl)-4-iodo-1H-pyrrole

2-(Difluoromethyl)-4-iodo-1H-pyrrole

Cat. No.: B15089552
M. Wt: 242.99 g/mol
InChI Key: SVUJBWHKFORHFL-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-iodo-1H-pyrrole ( 2091786-73-9) is a halogenated pyrrole derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C5H4F2IN and a molecular weight of 242.99 g/mol, this compound serves as a versatile synthetic intermediate . The structure features a reactive iodine atom at the 4-position and a difluoromethyl group at the 2-position of the pyrrole ring, making it a valuable substrate for further functionalization via cross-coupling reactions and other metal-catalyzed transformations. While specific biological data for this exact molecule may be limited, it is structurally related to a class of pyrrole-2-carboxamide compounds that have demonstrated significant therapeutic potential. Recent patent literature indicates that such pyrrole-2-carboxamide derivatives exhibit potent in vitro and in vivo activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . These related compounds are being investigated to address the global health challenge of drug-resistant tuberculosis (TB), including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . As a key building block, this compound can be utilized by researchers to synthesize novel compounds for antibacterial discovery programs, particularly in the development of new anti-infective agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H4F2IN

Molecular Weight

242.99 g/mol

IUPAC Name

2-(difluoromethyl)-4-iodo-1H-pyrrole

InChI

InChI=1S/C5H4F2IN/c6-5(7)4-1-3(8)2-9-4/h1-2,5,9H

InChI Key

SVUJBWHKFORHFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1I)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-iodo-1H-pyrrole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrrole ring. One common method is the difluoromethylation of a pre-formed pyrrole derivative, followed by iodination. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl zinc reagents under catalytic conditions . The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable oxidant .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Scientific Research Applications

While there is no direct information about the applications of "2-(Difluoromethyl)-4-iodo-1H-pyrrole" in the provided search results, the search results do provide information on related topics such as:

  • The importance of organofluorine chemistry Fluorinated molecules have a wide range of applications in medicines and agriculture . Incorporation of trifluoromethyl, difluoromethyl, or monofluoromethyl groups are major strategies used for the construction of carbon–fluorine bonds .
  • Applications of pyridine derivatives Pyridine derivatives are significant heterocyclic compounds with roles in medicinal and chemosensing applications. They possess biological activities such as antifungal, antibacterial, antioxidant, and anticancer activity and can be used as chemosensors .
  • Synthesis of (difluoroiodo)arenes Two general methods are known for the synthesis of (difluoroiodo)arenes: fluorination of an iodoarene by a fluorinating reagent or ligand exchange between a hypervalent iodine compound and a fluoride source .

It may be possible to infer the applications of "this compound" from these related topics:

  • As an organofluorine compound, it may have applications in pharmaceuticals, imaging agents, and agriculture .
  • As a pyridine derivative, it may have medicinal and chemosensing applications .
  • As a (difluoroiodo)arene, it may be used in fluorination reactions .

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic Properties

  • ¹⁹F NMR : Analogous compounds like 8a () exhibit ¹⁹F shifts at δ -111.95 ppm (JFH = 55 Hz), consistent with difluoromethyl groups. The iodine atom in the target compound may deshield adjacent protons, altering ¹H NMR signals .
  • Stability : Iodine’s polarizable nature may increase susceptibility to photodegradation compared to fluorine-substituted analogues.

Biological Activity

The compound 2-(Difluoromethyl)-4-iodo-1H-pyrrole is a member of the pyrrole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-cancer, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4F2NC_5H_4F_2N with a molecular weight of approximately 189.99 g/mol. The unique structural features include:

  • Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
  • Difluoromethyl Group : Enhances electronic properties and reactivity.
  • Iodine Substitution : Imparts distinctive steric and electronic characteristics.

These features contribute to the compound's interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the following table:

PathogenActivityMIC (μg/mL)
Staphylococcus aureusInhibitory< 10
Escherichia coliInhibitory< 10
Candida albicansModerate Inhibition20

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against drug-resistant strains .

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cell proliferation and inducing apoptosis in several cancer cell lines. A study evaluated its effects on breast cancer cells, revealing that the compound significantly inhibited cell migration and invasion while promoting apoptosis .

Case Study: Breast Cancer Cell Lines

In vitro studies demonstrated that treatment with this compound resulted in:

  • IC50 Values : Indicating effective concentration for inhibiting cell growth.
  • Mechanism of Action : Involvement of apoptotic pathways and inhibition of key signaling pathways associated with tumor growth.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this pyrrole derivative. The compound was tested for its ability to prevent oxidative stress-induced neuronal damage, particularly in models of Parkinson's disease.

Findings from Neuroprotection Studies

Research results indicated that this compound:

  • Inhibited Lipid Peroxidation : Reducing oxidative stress markers.
  • Enhanced Cell Viability : Protecting neuronal cells from apoptosis induced by neurotoxic agents.

These results suggest that this compound may serve as a promising agent for neuroprotection in neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 2-(difluoromethyl)-4-iodo-1H-pyrrole, and how do reaction conditions influence yield and purity?

The synthesis of fluorinated pyrroles often involves cycloaddition reactions or halogenation strategies. For example, [2+3] cycloadditions using fluorinated olefins can yield difluoromethyl-pyrrole intermediates, which are subsequently iodinated at the 4-position via electrophilic substitution (e.g., using iodine monochloride in acetic acid). Reaction temperature (<50°C) and stoichiometric control of iodine are critical to avoid over-iodination or decomposition . Purification typically involves column chromatography with hexane/ethyl acetate gradients to isolate the target compound.

Q. How is the structural characterization of this compound validated in academic research?

Characterization relies on a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The 19F^{19}\text{F} NMR spectrum shows distinct shifts for the difluoromethyl group (-CF2_2H) near -120 ppm, while 1H^{1}\text{H} NMR resolves the pyrrole proton environment (δ 6.5–7.2 ppm). X-ray crystallography confirms the planar pyrrole ring and iodine substitution geometry .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability studies indicate sensitivity to light and moisture, requiring storage under inert gas (argon) at -20°C. Decomposition pathways include hydrolysis of the difluoromethyl group to CO2_2 under basic conditions .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing difluoromethyl group activates the pyrrole ring toward electrophilic substitution but deactivates it toward nucleophilic attack. The iodine atom at the 4-position serves as a directing group for Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) suggest that the C–I bond’s polarization enhances oxidative addition with palladium catalysts, enabling selective arylations at the 4-position .

Q. What contradictions exist in reported biological activities of fluorinated pyrroles, and how can they be resolved experimentally?

Some studies report antimicrobial activity for fluorinated pyrroles, while others note inactivity. These discrepancies may arise from variations in bacterial strain susceptibility or compound purity. Methodological solutions include:

  • Standardizing MIC (minimum inhibitory concentration) assays using CLSI guidelines.
  • Validating compound stability in culture media via LC-MS .

Q. What strategies are employed to mitigate competing side reactions during functionalization of this compound?

Competing pathways like protodeiodination or CF2_2H group oxidation are minimized by:

  • Using dry, degassed solvents to prevent hydrolysis.
  • Adding silver salts (e.g., Ag2_2CO3_3) to suppress iodide interference in cross-couplings.
  • Optimizing catalyst systems (e.g., Pd(OAc)2_2/XPhos) for regioselectivity .

Q. How does the compound’s tautomeric equilibrium (1H-pyrrole vs. 3H-pyrrole) affect its spectroscopic and reactivity profiles?

The 1H-pyrrole tautomer dominates in nonpolar solvents, as confirmed by 1H^{1}\text{H}-15N^{15}\text{N} HMBC correlations. In polar solvents, partial tautomerization to the 3H form occurs, altering NMR shifts and reactivity toward electrophiles. Tautomeric equilibria are quantified using variable-temperature NMR .

Methodological Guidance

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

  • HPLC-UV/HRMS : To identify byproducts like dehalogenated or oxidized derivatives.
  • Ion chromatography : For quantifying residual iodide salts from synthesis.
  • Thermogravimetric analysis (TGA) : To assess thermal stability during storage .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Systematically vary substituents at the 2- and 5-positions while retaining the 4-iodo group.
  • Use molecular docking to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Validate predictions with in vitro enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do computational models sometimes mispredict the regioselectivity of electrophilic substitutions in fluorinated pyrroles?

Discrepancies arise from oversimplified solvation models or neglect of non-covalent interactions (e.g., halogen bonding between iodine and solvents). Improved accuracy is achieved by:

  • Incorporating solvent effects explicitly in DFT calculations.
  • Using machine learning-trained force fields to model transition states .

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